7-[3-(dimethylamino)propyl]-2-ethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
This compound belongs to the pyrido-triazolopyrimidinone class, characterized by a fused heterocyclic core structure. The molecule features a dimethylaminopropyl group at position 7 and an ethyl substituent at position 2.
Properties
IUPAC Name |
11-[3-(dimethylamino)propyl]-4-ethyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O/c1-4-13-17-15-16-10-11-12(21(15)18-13)6-9-20(14(11)22)8-5-7-19(2)3/h6,9-10H,4-5,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWCTRWXZPNQRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-[3-(Dimethylamino)propyl]-2-ethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its anticancer and antimicrobial activities.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a pyridine ring fused with a triazole and pyrimidine moiety, which is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the triazolo-pyrimidine scaffold. For instance:
- Cell Line Studies : A series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives were synthesized and tested against various human cancer cell lines. Among these, certain derivatives exhibited significant antiproliferative activities. Specifically, compound H12 showed IC50 values of 9.47 µM against MGC-803 cells and 9.58 µM against HCT-116 cells, outperforming standard chemotherapeutics like 5-Fluorouracil (5-Fu) .
- Mechanism of Action : The mechanism involves the inhibition of the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins such as ERK1/2 and AKT. This results in induced apoptosis and cell cycle arrest at the G2/M phase in cancer cells .
Antimicrobial Activity
The compound's derivatives have also been evaluated for antimicrobial properties:
- Broad-Spectrum Activity : Compounds with similar structural features have demonstrated significant antibacterial and antiviral activities. For example, triazolo-pyrimidines have been reported to inhibit bacterial growth effectively .
Study 1: Antiproliferative Effects
A study conducted on a series of derivatives revealed that specific compounds had potent effects on MCF-7 breast cancer cells. The most active compound exhibited an IC50 value of 3.91 µM, indicating strong cytotoxic properties .
Study 2: Inhibition of Tumor Growth
Another investigation focused on the ability of a triazolo-pyrimidine derivative to inhibit tumor growth in vivo. Results indicated a significant reduction in tumor size compared to control groups when administered at optimal dosages .
Data Table
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| H12 | MGC-803 | 9.47 | ERK signaling pathway inhibition |
| H12 | HCT-116 | 9.58 | Apoptosis induction |
| Derivative A | MCF-7 | 3.91 | Tubulin polymerization inhibition |
| Derivative B | A549 | 0.98 | c-Met kinase inhibition |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogs from the evidence:
*Inferred molecular formula for target compound: Likely C₁₇H₂₃N₇O (based on core + substituents).
Key Observations:
Substituent Effects on Polarity: The target compound’s dimethylaminopropyl group introduces basicity, contrasting with the polar amino group in and the nonpolar hexyl chain in . This difference may impact solubility and membrane permeability .
The methoxyphenyl group in provides electron-donating effects, which may stabilize charge-transfer interactions compared to the target’s alkyl substituents .
Synthetic and Pharmacological Insights: highlights the use of ionic liquids (BMIM-PF₆) in synthesis, which may improve reaction efficiency compared to traditional methods for the target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
